molecular formula C13H17FO4 B12607847 Methyl 3-(3-fluoropropyl)-4,5-dimethoxybenzoate CAS No. 647855-64-9

Methyl 3-(3-fluoropropyl)-4,5-dimethoxybenzoate

Cat. No.: B12607847
CAS No.: 647855-64-9
M. Wt: 256.27 g/mol
InChI Key: MGDAPBVLMXUYGD-UHFFFAOYSA-N
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Description

Methyl 3-(3-fluoropropyl)-4,5-dimethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluoropropyl group and two methoxy groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-fluoropropyl)-4,5-dimethoxybenzoate typically involves the esterification of 3-(3-fluoropropyl)-4,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-fluoropropyl)-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 3-(3-fluoropropyl)-4,5-dimethoxybenzoic acid.

    Reduction: Formation of 3-(3-fluoropropyl)-4,5-dimethoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-fluoropropyl)-4,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluoropropyl)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The fluoropropyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The methoxy groups may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-fluoropropyl)-4,5-dimethoxybenzoate: Similar in structure but with different substituents.

    3-(3-Fluoropropyl)-4,5-dimethoxybenzoic acid: The carboxylic acid analog.

    3-(3-Fluoropropyl)-4,5-dimethoxybenzyl alcohol: The reduced form of the ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropropyl group enhances its potential for use in radiolabeling and imaging studies, while the methoxy groups contribute to its stability and reactivity.

Properties

CAS No.

647855-64-9

Molecular Formula

C13H17FO4

Molecular Weight

256.27 g/mol

IUPAC Name

methyl 3-(3-fluoropropyl)-4,5-dimethoxybenzoate

InChI

InChI=1S/C13H17FO4/c1-16-11-8-10(13(15)18-3)7-9(5-4-6-14)12(11)17-2/h7-8H,4-6H2,1-3H3

InChI Key

MGDAPBVLMXUYGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)CCCF)C(=O)OC

Origin of Product

United States

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